molecular formula C10H16ClN3S B1429430 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420888-63-6

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Cat. No.: B1429430
CAS No.: 1420888-63-6
M. Wt: 245.77 g/mol
InChI Key: ZAAQGDOEGZKKSE-UHFFFAOYSA-N
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Description

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a piperidine ring attached to the pyrimidine core via a thioether linkage, and it is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves the following steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 2-chloropyrimidine with piperidine-2-methanethiol. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction, forming the thioether linkage.

    2-chloropyrimidine+piperidine-2-methanethiol2-((Piperidin-2-ylmethyl)thio)pyrimidine\text{2-chloropyrimidine} + \text{piperidine-2-methanethiol} \rightarrow \text{2-((Piperidin-2-ylmethyl)thio)pyrimidine} 2-chloropyrimidine+piperidine-2-methanethiol→2-((Piperidin-2-ylmethyl)thio)pyrimidine

  • Hydrochloride Salt Formation: : The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is typically performed in an aqueous or alcoholic solution to ensure complete conversion.

    2-((Piperidin-2-ylmethyl)thio)pyrimidine+HCl2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride\text{2-((Piperidin-2-ylmethyl)thio)pyrimidine} + \text{HCl} \rightarrow \text{this compound} 2-((Piperidin-2-ylmethyl)thio)pyrimidine+HCl→2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but is scaled up using larger reactors and more efficient purification techniques such as crystallization or recrystallization to ensure high purity and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and as a research tool in the development of new materials.

Mechanism of Action

The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thioether linkage and pyrimidine ring may play crucial roles in its biological activity, potentially involving interactions with enzymes or receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-((Piperidin-2-ylmethyl)thio)pyridine
  • **2-((Piperidin-2-ylmethyl)thio)benzene
  • **2-((Piperidin-2-ylmethyl)thio)thiazole

Uniqueness

2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific combination of a pyrimidine ring and a piperidine moiety linked via a thioether bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10;/h3,6-7,9,11H,1-2,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQGDOEGZKKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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